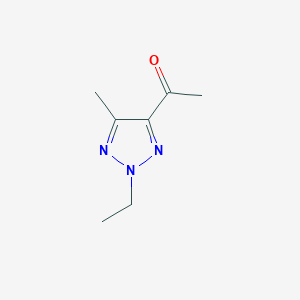
4-Chloro-3-iodobenzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photodissociation Dynamics
- Photodissociation of Ortho-Iodobenzyl Chloride : Research by Senapati and Das (2005) explored the photodissociation dynamics of ortho-iodobenzyl chloride, a compound related to 4-Chloro-3-iodobenzyl chloride, in the ultraviolet spectrum. This study focused on monitoring the dissociation dynamics and quantum yields of iodine and chlorine production, revealing selective bond dissociation in the molecule due to weak coupling among various chromophores (Senapati & Das, 2005).
Synthesis and Chemical Reactions
- Synthesis of Radioiodinated Compounds : Akula, Zhang, and Kabalka (2002) utilized a compound similar to this compound in synthesizing radioiodinated benzylideneanabaseine, a marker for small cell lung carcinoma. This study underscores the importance of such compounds in the synthesis of radioiodinated materials for medical applications (Akula, Zhang, & Kabalka, 2002).
Applications in Organic Chemistry
- Facile Synthesis of Benzodiazepines : Sasiambarrena et al. (2019) developed a method for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from compounds related to this compound. This research demonstrates the utility of such compounds in the field of medicinal chemistry, especially in synthesizing complex organic molecules (Sasiambarrena et al., 2019).
Chlorination Processes
- Chlorination of Aromatic Compounds : Yuan et al. (2011) investigated the effects of chloride ion on the degradation of azo dyes, highlighting the role of chlorinated compounds in advanced oxidation processes. This study provides insights into the environmental and industrial applications of chlorinated aromatic compounds like this compound (Yuan et al., 2011).
Bioconjugation and Catalysis
- Monofunctionalized Tetraazacrowns : Bongard et al. (2005) explored the alkylation of cyclen with compounds like 4-Iodobenzyl bromide for use in bioconjugation and catalysis. This research indicates the potential of this compound in creating functionalized ligands for various biochemical applications (Bongard et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with ion channels, including voltage-gated sodium, calcium, and potassium channels, as well as γ-aminobutyric acid (gaba) receptor channel complex, and ionotropic glutamatergic receptors . These targets play crucial roles in maintaining the electrical potential of cells and transmitting signals in the nervous system.
Mode of Action
It’s likely that the compound undergoes reactions at the benzylic position, which is the carbon atom next to the aromatic ring . This position is particularly reactive due to the stabilization of intermediates by resonance with the aromatic ring . The compound can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom, leading to the substitution of one of the halogen atoms .
Biochemical Pathways
Compounds that interact with ion channels can influence numerous biochemical pathways, including those involved in signal transduction and neurotransmission .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of a drug’s profile, influencing its onset, duration, and intensity of effect .
Result of Action
The compound’s potential interactions with ion channels could influence the electrical activity of cells, potentially affecting functions such as muscle contraction, neurotransmission, and the regulation of heartbeat .
Action Environment
Factors such as temperature, ph, and the presence of other substances can affect the stability and reactivity of chemical compounds .
Properties
IUPAC Name |
1-chloro-4-(chloromethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHSTUZNVZIBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3015225.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B3015229.png)







![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B3015239.png)
![2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B3015243.png)

